KPT-185

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

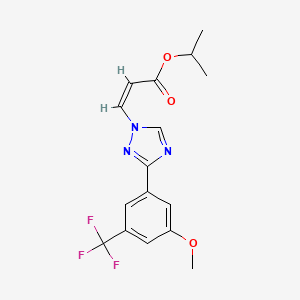

IUPAC Name |

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPT-185: A Technical Guide to the Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

KPT-185 is a potent, orally bioavailable small molecule belonging to the class of Selective Inhibitors of Nuclear Export (SINE). It functions by targeting Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key nuclear export protein. In many malignancies, CRM1 is overexpressed and facilitates the transport of major tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm, thereby inactivating them. This compound covalently binds to CRM1, blocking its function. This leads to the forced nuclear retention and accumulation of TSPs, which in turn triggers cell cycle arrest and apoptosis in cancer cells. This document provides a detailed overview of the molecular mechanism, cellular effects, and key experimental data related to this compound's action in oncology.

Core Mechanism of Action: Inhibition of CRM1/XPO1

The primary molecular target of this compound is the nuclear export receptor CRM1. CRM1 recognizes and binds to proteins containing a leucine-rich Nuclear Export Signal (NES), transporting them from the nucleus to the cytoplasm in a Ran-GTP-dependent manner.

This compound acts as an irreversible or slowly reversible inhibitor by forming a covalent bond with the cysteine residue at position 528 (Cys528) within the NES-binding groove of human CRM1.[1][2] This covalent modification physically obstructs the binding of cargo proteins to CRM1, effectively halting their nuclear export.[3][4] The result is a buildup of critical regulatory proteins within the nucleus, restoring their natural tumor-suppressing functions.[5][6]

Cellular Consequences and Signaling Pathways

The inhibition of CRM1 by this compound initiates a cascade of events that collectively suppress tumor growth.

3.1 Nuclear Retention of Tumor Suppressors and Growth Regulators By blocking CRM1, this compound forces the nuclear accumulation of key cargo proteins, including:

-

p53: A critical tumor suppressor that, when retained in the nucleus, can initiate transcription of target genes to induce apoptosis and cell cycle arrest.[5][6][7]

-

FOXO (Forkhead box proteins): Transcription factors that regulate cell cycle progression and apoptosis.

-

p21 and p27: Cyclin-dependent kinase inhibitors that halt cell cycle progression.[8]

-

IκB-α: An inhibitor of the pro-survival transcription factor NF-κB.[9][10]

3.2 Induction of Apoptosis and Cell Cycle Arrest The reactivation of nuclear TSPs leads to two primary outcomes:

-

Cell Cycle Arrest: this compound treatment leads to cell cycle arrest, primarily in the G1 or G2/M phase, preventing cancer cell proliferation.[5][11]

-

Apoptosis: The nuclear accumulation of pro-apoptotic proteins triggers programmed cell death.[11][12] Studies have shown that this compound-induced apoptosis can occur through both p53-dependent and p53-independent mechanisms, making it effective across different cancer genotypes.[7][8][13]

Quantitative Data Summary

The anti-tumor activity of this compound has been quantified across numerous preclinical models.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cancer Type | Cell Lines | IC50 Range (nM) | Citation(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI-AML3, MOLM-13 | 100 - 500 | [5][14][15] |

| Mantle Cell Lymphoma (MCL) | Z138, JVM2, MINO, Jeko-1 | 18 - 144 | [8][16] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, etc. | 16 - 395 | [11][15] |

| Non-Hodgkin Lymphoma (NHL) | Panel of cell lines | Median ~25 | [14] |

| Multiple Myeloma (MM) | MM1.S, H929, U266, RPMI-8226 | 5 - 100 | [12] |

| Colon Cancer | Lovo (sensitive), HT29 (resistant) | ~500 (Lovo), 1000 - 3000 (HT29) | [17] |

Table 2: this compound Induced Apoptosis in AML Cell Lines

| Cell Line | Fold Increase in Apoptosis (vs. Control) at 48h | Citation(s) |

| MV4-11 | 5.7 | [5] |

| Kasumi-1 | 5.41 | [5] |

| OCI-AML3 | 4.91 | [5] |

| MOLM-13 | 4.0 | [5] |

Key Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the mechanism of this compound.

5.1 Cell Viability Assay (WST-1 / MTT Method) This protocol assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[14]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine IC50 values using non-linear regression analysis.

5.2 Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) This protocol quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 value) for 24-48 hours.[5]

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit.

-

Incubation: Incubate cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[17]

5.3 Subcellular Fractionation and Western Blot for Protein Localization This protocol determines the localization of CRM1 cargo proteins like p53.

-

Cell Treatment and Lysis: Treat cells with this compound for a defined period (e.g., 14 hours).[6] Harvest cells and use a commercial subcellular fractionation kit to separate nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against the protein of interest (e.g., anti-p53). Also, probe for nuclear (e.g., Histone H3) and cytoplasmic (e.g., HSP90) markers to verify fraction purity.[6]

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity to compare the relative abundance of the target protein in the nuclear versus cytoplasmic fractions between treated and untreated cells.[10]

Conclusion

This compound represents a targeted therapeutic strategy that leverages a fundamental cellular process—nucleocytoplasmic transport—to combat cancer. By selectively inhibiting the CRM1 exportin, it effectively traps a host of tumor suppressor proteins within the nucleus, reactivating their native anti-cancer functions. Preclinical data robustly demonstrates its ability to induce p53-dependent and -independent apoptosis and cell cycle arrest across a broad spectrum of hematological and solid tumors. These findings establish CRM1 inhibition as a validated and promising approach for cancer therapy.

References

- 1. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones [mdpi.com]

- 3. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. ascopubs.org [ascopubs.org]

KPT-185: A Selective Inhibitor of Nuclear Export (SINE) - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KPT-185 is a potent and selective, small-molecule inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). By covalently binding to a critical cysteine residue (Cys528) in the cargo-binding groove of CRM1, this compound effectively blocks the nuclear export of a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators. This forced nuclear retention and subsequent reactivation of TSPs in cancer cells leads to cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects across a broad spectrum of hematological and solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export

The primary mechanism of action of this compound is the selective and slowly reversible inhibition of CRM1/XPO1, a key protein responsible for the transport of over 200 proteins from the nucleus to the cytoplasm.[1] In many cancer types, CRM1 is overexpressed, leading to the inappropriate export and functional inactivation of critical TSPs such as p53, p21, p27, and FOXO proteins.[2]

This compound covalently binds to the cysteine 528 residue within the cargo-binding groove of CRM1. This binding event physically obstructs the association of cargo proteins bearing a nuclear export signal (NES) with CRM1, thereby preventing their translocation out of the nucleus. The accumulation of these TSPs within the nucleus restores their normal tumor-suppressive functions, ultimately leading to selective cancer cell death while largely sparing normal cells.[1]

Key Features of this compound's Mechanism:

-

Selective and Covalent Binding: this compound forms a covalent bond with Cys528 of CRM1, ensuring potent and sustained inhibition.

-

Slowly Reversible: The inhibition is characterized as slowly reversible, which may contribute to a more favorable therapeutic window compared to irreversible inhibitors.

-

Broad Spectrum of Cargo Proteins: By targeting a central export pathway, this compound affects a multitude of oncosuppressive and growth-regulatory proteins.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been extensively evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, providing a quantitative measure of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1/Cell Viability |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | Cell Viability |

| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | MTS |

| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | 72 | MTS |

| Mantle Cell Lymphoma (MCL) | MINO | 132 | 72 | MTS |

| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | 72 | MTS |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified |

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability |

| Melanoma | A375 | 45.9 | 72 | MTS |

| Melanoma | Hs294T | 48.9 | 72 | MTS |

| Melanoma | FO-1 | 32.1 | 72 | MTS |

Table 2: ED50 Values of this compound for Apoptosis Induction in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | ED50 (nM) | Incubation Time (hours) |

| Z138 | 57 | 72 |

| JVM-2 | 770 | 72 |

| MINO | 917 | 72 |

| Jeko-1 | 511 | 72 |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Cell Viability Assays (MTS/MTT)

Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with FBS and antibiotics

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

MTS Assay: Add 20 µL of MTS reagent directly to each well.

-

MTT Assay: Add 10 µL of MTT reagent to each well.

-

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

-

Solubilization (MTT Assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each treatment condition.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for CRM1 Cargo Proteins

Principle: This technique is used to detect the levels of specific proteins in cell lysates. Following this compound treatment, Western blotting can be used to assess the nuclear accumulation of CRM1 cargo proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against CRM1 cargo proteins (e.g., p53, p27, FOXO1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action.

Caption: Workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental cellular process frequently dysregulated in cancer. Its ability to selectively inhibit CRM1/XPO1-mediated nuclear export leads to the nuclear retention and reactivation of key tumor suppressor proteins, resulting in potent anti-cancer activity. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other SINE compounds. The continued investigation into the intricate signaling networks modulated by CRM1 inhibition will undoubtedly pave the way for novel and effective cancer therapies.

References

KPT-185 Target Validation in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of KPT-185, a selective inhibitor of nuclear export (SINE), in various leukemia models. This compound targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein involved in the transport of numerous tumor suppressor proteins and oncoproteins from the nucleus to the cytoplasm.[1][2] Overexpression of XPO1 is a common feature in many hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), making it a promising therapeutic target.[1][3] This document summarizes the quantitative effects of this compound on leukemia cells, details the experimental protocols used for its validation, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Efficacy of this compound in Leukemia Cell Lines

This compound has demonstrated potent anti-leukemic activity across a range of leukemia cell lines, inducing cell cycle arrest and apoptosis at nanomolar concentrations. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (nM) | Exposure Time (h) | Reference |

| MV4-11 | AML | 100-500 | 72 | [4][5] |

| Kasumi-1 | AML | 100-500 | 72 | [4] |

| OCI-AML3 | AML | 100-500 | 72 | [4] |

| MOLM-13 | AML | 100-500 | 72 | [4] |

| HPB-ALL | T-ALL | 16-395 | 72 | [6] |

| Jurkat | T-ALL | 16-395 | 72 | [6][7] |

| CCRF-CEM | T-ALL | 16-395 | 72 | [6] |

| MOLT-4 | T-ALL | 16-395 | 72 | [6][7] |

| KOPTK1 | T-ALL | 16-395 | 72 | [6] |

| LOUCY | T-ALL | 16-395 | 72 | [6] |

| Z138 | MCL | 18 | 72 | [8] |

| JVM-2 | MCL | 141 | 72 | [8] |

| MINO | MCL | 132 | 72 | [8] |

| Jeko-1 | MCL | 144 | 72 | [8] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Cell Line | Leukemia Type | Apoptosis Induction (Fold Increase vs. Control) | Cell Cycle Arrest Phase | Treatment Conditions | Reference |

| MV4-11 | AML | 5.7 | G1/G2-M | IC50, 48h | [4] |

| Kasumi-1 | AML | 5.41 | - | IC50, 48h | [4] |

| OCI-AML3 | AML | 4.91 | - | IC50, 48h | [4] |

| MOLM-13 | AML | 4 | - | IC50, 48h | [4] |

| Jurkat | T-ALL | - | G1 | 15 and 30 nM, 24h | [7] |

| MOLT-4 | T-ALL | - | G1 | 30 and 60 nM, 24h | [7] |

| Z138 | MCL | - | G1 | Not specified | [8] |

| JVM-2 | MCL | - | G1 | Not specified | [8] |

| MINO | MCL | - | G1 | Not specified | [8] |

| Jeko-1 | MCL | - | G1 | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Viability Assay

The anti-proliferative effect of this compound is typically assessed using a cell viability assay, such as the Cell Titer-Glo® Luminescent Cell Viability Assay or WST-1 assay.

-

Cell Plating: Leukemia cells are seeded in 96-well plates at a density of 10,000 cells per well.[7]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[5]

-

Incubation: Plates are incubated for a specified period, typically 72 hours.[5][7]

-

Assay Procedure:

-

Data Analysis: Cell viability is calculated as a percentage of the DMSO-treated control cells. IC50 values are determined by plotting the percentage of viable cells against the log of the this compound concentration.

Apoptosis Assay

Apoptosis induction is commonly measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Cells are treated with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours).[4]

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle-treated control.

Cell Cycle Analysis

The effect of this compound on cell cycle progression is determined by PI staining of DNA content.

-

Cell Treatment: Leukemia cells are treated with this compound or DMSO for a defined period (e.g., 24 hours).[7]

-

Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[7]

Western Blotting for Protein Expression and Localization

Western blotting is used to assess the levels of XPO1 and the nuclear accumulation of its cargo proteins.

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein. For subcellular fractionation, nuclear and cytoplasmic extracts are prepared separately.[9]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., XPO1, p53, NPM1, Histone H3 for nuclear fraction, HSP90 for cytoplasmic fraction).[9] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the signaling pathways affected by this compound and the general workflow for its target validation.

This compound Mechanism of Action in Leukemia

Caption: this compound inhibits XPO1, leading to nuclear retention of tumor suppressors and oncogenic proteins.

Experimental Workflow for this compound Target Validation

Caption: A typical experimental workflow for the preclinical validation of this compound in leukemia.

Conclusion

The selective XPO1 inhibitor this compound demonstrates significant preclinical activity against a broad range of leukemia subtypes. By blocking the nuclear export function of XPO1, this compound effectively induces cell cycle arrest and apoptosis in leukemia cells. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of XPO1 inhibitors as a targeted therapy for leukemia. The consistent findings across multiple studies validate XPO1 as a critical therapeutic target in this disease context. Future investigations may focus on combination therapies and the identification of biomarkers to predict patient response.

References

- 1. mdpi.com [mdpi.com]

- 2. XPO1/Exportin-1 in Acute Myelogenous Leukemia; Biology and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prognostic value and therapeutic targeting of XPO1 in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

KPT-185: A Selective Inhibitor of Nuclear Export (SINE) for the Induction of Apoptosis in Solid Tumors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of KPT-185, a potent and selective inhibitor of the nuclear export protein Exportin-1 (XPO1/CRM1). It details the mechanism of action by which this compound induces apoptosis in cancer cells, with a focus on solid tumors. This guide summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows involved.

Introduction

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein that mediates the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In many malignancies, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, thereby promoting oncogenesis.[1][2]

This compound is a first-in-class, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that specifically and covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of XPO1.[1][3] This action blocks the nuclear export machinery, forcing the nuclear retention and accumulation of TSPs such as p53, p27, and FOXO transcription factors.[1][4] The restoration of these proteins' nuclear function triggers potent anti-tumor responses, primarily through the induction of cell cycle arrest and apoptosis.[1][5][6] Preclinical studies have demonstrated the efficacy of this compound and its close analogue, Selinexor (KPT-330), across a range of solid and hematologic malignancies, establishing XPO1 inhibition as a promising therapeutic strategy.[7][8]

Mechanism of Action: XPO1 Inhibition and Apoptosis Induction

The primary anti-tumor effect of this compound is mediated by its inhibition of XPO1, which sets off a cascade of events culminating in programmed cell death.

-

XPO1 Inhibition: this compound binds to XPO1, preventing it from exporting cargo proteins.[1]

-

Nuclear Accumulation of TSPs: This blockade leads to the accumulation of key TSPs, most notably p53, in the nucleus.[4][9]

-

Activation of Apoptotic Pathways:

-

p53-Dependent Apoptosis: In wild-type p53 cells, nuclear p53 acts as a transcription factor, upregulating pro-apoptotic target genes like PUMA and cell cycle inhibitors like p21.[9][10] This is a critical mechanism for this compound's action in many cancers.[9]

-

p53-Independent Apoptosis: this compound also induces apoptosis in cells with mutant or deficient p53, indicating the involvement of other TSPs and pathways.[10] For instance, the nuclear retention of FOXO proteins can also trigger apoptosis.

-

Caspase Activation: The signaling cascade converges on the activation of executioner caspases. This compound treatment leads to a significant increase in the cleaved (active) forms of Caspase-3 and Caspase-9.[11]

-

Mitochondrial Involvement: The process often involves the mitochondrial (intrinsic) pathway of apoptosis. This compound has been shown to cause a decrease in mitochondrial membrane potential and promote the mitochondrial accumulation of proteins like eIF5A, contributing to cell death.[11]

-

Quantitative Data Presentation

The efficacy of this compound has been quantified across a diverse panel of cancer cell lines. The tables below summarize its cytotoxic and pro-apoptotic activity.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (h) | Assay Method | Reference(s) |

| Solid Tumors | |||||

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay | [1][11] |

| Pancreatic Cancer | Various | Not Specified | Not Specified | Not Specified | [5] |

| Colon Cancer | Lovo | ~500 | Not Specified | MTT | [12] |

| Colon Cancer | HT29 | 1000 - 3000 | Not Specified | MTT | [12] |

| Glioblastoma | 7 patient-derived lines | 6 - 354 | Not Specified | Not Specified | [13] |

| Anaplastic Thyroid Carcinoma | CAL62, HTH83 | Not Specified | 72 | Not Specified | [14] |

| Breast Cancer | MCF7, MDA-MB-231, SKBR3 | Not Specified | 72 | Cell Viability Assay | [15] |

| Hematological Malignancies | |||||

| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | Median ~25 | Not Specified | Not Specified | [1][5] |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, etc. | 100 - 500 | 72 | WST-1 | [1][5][16] |

| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | MTS | [10][17] |

| Mantle Cell Lymphoma (MCL) | JVM-2, MINO, Jeko-1 | 132 - 144 | 72 | MTS | [10][17] |

| T-cell ALL | Jurkat, MOLT-4, etc. | 16 - 395 | 72 | Not Specified | [16] |

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cancer Type | Cell Line | Treatment Details | Apoptosis Measurement | Result | Reference(s) |

| Ovarian Cancer | A2780 | 0.2 µmol/L | Annexin V Assay | 3.2% (0h) -> 13.9% (24h) -> 49.6% (48h) -> 60% (72h) | [11] |

| Mantle Cell Lymphoma | Z138 | 72h exposure | Annexin V/PI | ED50 = 62 nM | [10][17] |

| Mantle Cell Lymphoma | JVM-2 | 72h exposure | Annexin V/PI | ED50 = 910 nM | [10][17] |

| Mantle Cell Lymphoma | MINO | 72h exposure | Annexin V/PI | ED50 = 67 nM | [10] |

| Mantle Cell Lymphoma | Jeko-1 | 72h exposure | Annexin V/PI | ED50 = 618 nM | [10] |

| Mantle Cell Lymphoma (primary cells) | 3 samples (wild-type p53) | 100 nM this compound | Annexin V Assay | 64.5 ± 15.0% specific apoptosis | [18] |

| Mantle Cell Lymphoma (primary cells) | 3 samples (wild-type p53) | 1 µM this compound | Annexin V Assay | 81.8 ± 7.7% specific apoptosis | [18] |

| Acute Myeloid Leukemia | MV4-11 | 30, 60, 120 nM for 24h | Annexin V/PI | Dose-dependent increase in apoptosis | [6] |

| Colon Cancer | Lovo, HT29 | This compound + SN38 | Annexin V/PI | Significant increase vs. SN38 alone | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Maintenance: Culture cancer cell lines in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[19]

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO).[16][19] Store at -80°C.

-

Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis/protein analysis) at a density that ensures they are in the exponential growth phase during treatment.[19][20]

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM).[5] Prepare dilutions from the DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[19] Include a vehicle control (DMSO only) group.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[5]

Cell Viability Assay (WST-1 / MTT Method)

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Seeding & Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 4.1.[19]

-

Reagent Addition: After the incubation period, add the viability reagent (e.g., 10 µL of WST-1 or 50 µL of 0.15% MTT) to each well.[5][19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[19]

-

Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).[5][19]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding & Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 4.1.[19]

-

Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[19]

-

Washing: Centrifuge the cell suspension and wash the cell pellet with cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[19]

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.[19]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, p53, XPO1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-Class, First-in-Human Phase I Study of Selinexor, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karyopharm.com [karyopharm.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]

- 18. ashpublications.org [ashpublications.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

KPT-185 Treatment and p53 Nuclear Accumulation: A Technical Guide

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions, which include inducing cell cycle arrest, senescence, and apoptosis, are tightly regulated. A key aspect of this regulation is its subcellular localization. The nuclear export of p53 is primarily mediated by the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] In many cancers, XPO1 is overexpressed, leading to the mislocalization of p53 to the cytoplasm, thereby inactivating its tumor-suppressive functions.[3] KPT-185 is a potent and selective, slowly reversible inhibitor of XPO1.[3] By covalently binding to cysteine 528 (Cys528) in the cargo-binding groove of XPO1, this compound blocks the nuclear export of cargo proteins, including p53.[3][4] This forced nuclear retention of p53 restores its ability to transactivate target genes, ultimately leading to apoptosis in cancer cells.[3][5] This technical guide provides an in-depth overview of the mechanism of this compound-induced p53 nuclear accumulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: this compound and p53

This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) compounds, which have emerged as a promising class of anti-cancer agents.[5] The primary molecular target of this compound is XPO1, the sole nuclear exporter for many tumor suppressor proteins (TSPs), including p53, p21, p27, and FOXO proteins.[3][4]

The mechanism of this compound-induced p53 nuclear accumulation can be summarized in the following steps:

-

Inhibition of XPO1: this compound enters the cell and covalently binds to the Cys528 residue within the nuclear export signal (NES)-binding groove of XPO1.[4]

-

Blockade of p53 Export: This binding event prevents the interaction between XPO1 and the NES of its cargo proteins, including p53.[6]

-

Nuclear Accumulation of p53: With its nuclear export blocked, p53 accumulates within the nucleus.[6][7][8]

-

Activation of p53 Target Genes: The elevated nuclear concentration of p53 allows it to function as a transcription factor, activating the expression of its target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[7][9]

-

Induction of Apoptosis: The activation of these downstream targets ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[5][10]

This targeted approach provides a therapeutic strategy to reactivate the endogenous tumor suppressor machinery in cancer cells where it has been silenced by aberrant nuclear export.

Quantitative Data

The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method | Reference |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [10] |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1 | [3][10] |

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay | [3] |

| Mantle Cell Lymphoma (MCL) | Z138 (wt-p53) | 35 | Not Specified | Not Specified | [11] |

| Mantle Cell Lymphoma (MCL) | Jeko-1 (mt-p53) | 103 | Not Specified | Not Specified | [11] |

| Gastric Cancer | Various | Potent at nanomolar concentrations | Not Specified | Proliferation Assay | [12] |

Table 1: IC50 values of this compound in various cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to study the effects of this compound on p53 nuclear accumulation and cellular viability.

Cell Culture and this compound Treatment

-

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound (stock solution typically prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Sterile cell culture flasks, plates, and other consumables

-

-

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Maintain cells in the exponential growth phase. For experiments, seed cells to be 70-80% confluent.[13]

-

Prepare a stock solution of this compound in sterile DMSO.[13] Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations.

-

Seed cells into appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).

-

Allow adherent cells to attach overnight.

-

Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and typically should not exceed 0.1%.[13]

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[13]

-

Western Blotting for p53 Localization

-

Principle: This technique is used to detect specific proteins in subcellular fractions (nuclear and cytoplasmic) to determine their localization.

-

Protocol:

-

Subcellular Fractionation:

-

Treat cells with this compound as described above.

-

Harvest cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol. The purity of the fractions should be confirmed by immunoblotting for cytoplasmic (e.g., HSP90, GAPDH) and nuclear (e.g., Histone H3, Lamin B1) markers.[6][8]

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay (e.g., BCA assay).

-

-

Sample Preparation and SDS-PAGE:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody specific for p53 (e.g., DO-1 or DO-7 clones) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[14][15]

-

Wash the membrane with wash buffer (e.g., 1x TBS with 0.2% Tween-20).[14]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Immunofluorescence for p53 Localization

-

Principle: This imaging technique allows for the direct visualization of the subcellular localization of a target protein within fixed cells.

-

Protocol:

-

Seed cells on coverslips in a culture plate and treat with this compound.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody against p53.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides.

-

Visualize the localization of p53 using a fluorescence or confocal microscope.[16][17]

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations.[13]

-

After the desired incubation period (e.g., 72 hours), add 50 µL of 0.15% MTT solution to each well.[13]

-

Incubate the plate for 2 hours at 37°C.[13]

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits XPO1, leading to p53 nuclear accumulation and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on p53 and cell viability.

Conclusion

This compound represents a targeted therapeutic strategy that effectively restores the tumor suppressor function of p53 by inhibiting its nuclear export. The nuclear accumulation of p53 upon this compound treatment leads to the activation of downstream pathways that control cell cycle progression and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of XPO1 inhibitors in cancer therapy. The continued investigation into the nuanced effects of these compounds will be crucial for their successful clinical translation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells | PLOS One [journals.plos.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

KPT-185: A Comprehensive Technical Guide to its In Vitro Effects on Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185, a selective inhibitor of nuclear export (SINE), demonstrates potent anti-proliferative activity in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of Chromosome Region Maintenance 1 (CRM1/XPO1), leads to the nuclear retention and functional activation of key tumor suppressor proteins. This, in turn, triggers a cascade of events culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

This compound is an orally bioavailable small molecule that selectively and covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1.[1][2] CRM1 is the primary mediator of nuclear export for a multitude of proteins, including tumor suppressors such as p53, p21, and FOXO.[3] In many malignancies, CRM1 is overexpressed, facilitating the export of these critical proteins from the nucleus to the cytoplasm, thereby abrogating their tumor-suppressive functions.[1] By blocking this export, this compound effectively sequesters these proteins in the nucleus, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[3][4] This guide focuses on the in vitro effects of this compound on cell cycle arrest, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound's primary mechanism for inducing cell cycle arrest is through the inhibition of CRM1-mediated nuclear export of tumor suppressor proteins. This leads to the nuclear accumulation of these proteins, allowing them to exert their regulatory functions on the cell cycle machinery.

A key pathway involves the tumor suppressor protein p53. Upon nuclear retention, p53 is activated and transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[5][6] p21, in turn, can inhibit the activity of CDK4/cyclin D and CDK2/cyclin E complexes, which are essential for the G1/S phase transition.[7] Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it bound to the E2F transcription factor and preventing the expression of genes required for S-phase entry. This cascade of events results in a G1 phase arrest.[8]

In some cellular contexts, this compound has also been observed to induce a G2/M phase arrest.[9] The precise mechanisms for this are still under investigation but may involve the nuclear retention of other tumor suppressor or cell cycle regulatory proteins that govern the G2/M checkpoint.

This compound Signaling Pathway for G1 Arrest.

Quantitative Data on this compound Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: this compound Induced G1 Arrest in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MOLT-4 | DMSO (Control) | 24 hours | 54% | - | - | [8] |

| 30 nM | 24 hours | - | - | - | [8] | |

| 60 nM | 24 hours | 81% | - | - | [8] | |

| Jurkat | DMSO (Control) | 24 hours | - | - | - | [8] |

| 15 nM | 24 hours | - | - | - | [8] | |

| 30 nM | 24 hours | - | - | - | [8] |

Table 2: this compound Induced G1 and S Phase Arrest in Acute Myeloid Leukemia (AML) Cell Line

| Cell Line | This compound Concentration | Treatment Duration | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MV4-11 | DMSO (Control) | 24 hours | ~2% | ~55% | ~30% | ~13% | [3] |

| 30 nM | 24 hours | ~5% | ~65% | ~20% | ~10% | [3] | |

| 60 nM | 24 hours | ~10% | ~70% | ~12% | ~8% | [3] | |

| 120 nM | 24 hours | ~20% | ~65% | ~8% | ~7% | [3] |

Table 3: this compound Induced G2/M Arrest in Pancreatic Cancer Cell Line

| Cell Line | This compound Concentration | Treatment Duration | Cell Cycle Arrest | Reference |

| BxPC-3 | 75 nM | 72 hours | G2/M Arrest | [9] |

| 100 nM | 72 hours | G2/M Arrest | [9] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Various cancer cell lines can be used, including but not limited to MOLT-4, Jurkat (T-ALL), MV4-11 (AML), and BxPC-3 (pancreatic cancer).

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1]

-

Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO) and incubate for the specified duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting:

-

For suspension cells, collect cells by centrifugation.

-

For adherent cells, detach cells using trypsin-EDTA, then collect by centrifugation.

-

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix for at least 30 minutes on ice.[4][8] Cells can be stored in ethanol at -20°C for several weeks.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[4] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

-

Incubate in the dark at room temperature for 15-30 minutes.[10]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Experimental Workflow for Cell Cycle Analysis.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is to assess the protein levels of key cell cycle regulators (e.g., p53, p21, cyclins, CDKs).

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[12]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[2]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-p21) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound effectively induces cell cycle arrest in vitro across a range of cancer cell types, primarily through the inhibition of CRM1 and the subsequent nuclear retention of tumor suppressor proteins. The predominant effect observed is a G1 phase arrest, mediated by the p53-p21-CDK pathway. However, G2/M arrest has also been reported, suggesting that this compound's effects on the cell cycle can be cell-type dependent. The provided protocols offer a robust framework for researchers to investigate and quantify the impact of this compound on cell cycle progression in their specific models of interest. Further research into the nuanced mechanisms of this compound-induced cell cycle arrest will continue to inform its development as a promising anti-cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. origene.com [origene.com]

- 12. bio-rad.com [bio-rad.com]

The Selective Inhibitor of Nuclear Export (SINE) KPT-185: A Potent Anti-Proliferative Agent in Lymphoma

A Technical Guide for Researchers and Drug Development Professionals

KPT-185, a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1/CRM1), has demonstrated significant anti-proliferative activity in various lymphoma subtypes. This technical guide provides an in-depth overview of the core findings related to this compound's efficacy, mechanism of action, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug development in the field of oncology.

Quantitative Anti-Proliferative and Pro-Apoptotic Activity of this compound

This compound exhibits robust dose- and time-dependent inhibition of cell growth across a panel of lymphoma cell lines, irrespective of their p53 mutational status.[1] The anti-proliferative effects are significant at nanomolar concentrations, leading to cell cycle arrest and induction of apoptosis.[1][2]

Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | p53 Status | IC50 (nM) at 72h | ED50 (nM) at 72h |

| Z138 | Wild-type | 18[1] / 35[3] | 62[1][3] |

| JVM-2 | Wild-type | 141[1] | 910[1] |

| MINO | Mutant | 132[1] | 67[1] |

| Jeko-1 | Mutant | 144[1] / 103[3] | 618[1][3] |

IC50: The concentration of this compound at which cell growth is inhibited by 50%.[1] ED50: The effective dose of this compound for killing approximately 50% of the cell population.[1]

Table 2: Anti-Proliferative Activity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

| Cell Line | IC50 (nM) at 72h |

| HPB-ALL | 16 - 395[4][5] |

| Jurkat | 16 - 395[4][5] |

| CCRF-CEM | 16 - 395[4] |

| MOLT-4 | 16 - 395[4][5] |

| KOPTK1 | 16 - 395[4] |

| LOUCY | 16 - 395[4] |

Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

This compound's primary mechanism of action is the irreversible blockade of XPO1, a key protein responsible for the nuclear export of numerous cargo proteins, including tumor suppressor proteins (TSPs), oncogenic mediators, and ribosomal subunits.[1][6] By inhibiting XPO1, this compound forces the nuclear accumulation of TSPs, leading to the suppression of oncogenic signaling and ultimately, apoptosis.[7]

The anti-lymphoma effects of this compound are multi-faceted and include:

-

Suppression of Oncogenic Mediators: this compound treatment leads to the downregulation of key oncoproteins such as cyclin D1, c-Myc, PIM1, and members of the Bcl-2 family.[1][8]

-

Repression of Ribosomal Biogenesis: The compound impairs ribosomal biogenesis, a critical process for rapidly proliferating cancer cells.[1][3][8]

-

Induction of Cell Cycle Arrest: this compound induces cell cycle arrest, primarily in the G0/G1 or G1 phase.[2][4][5]

-

Activation of Apoptotic Pathways: The drug triggers apoptosis through the cleavage of caspases 3, 8, and 9, and PARP.[2][9] This apoptotic induction occurs in both p53 wild-type and mutant lymphoma cells, highlighting a p53-independent mechanism of action.[1][2]

Key Signaling Pathways Modulated by this compound

This compound impacts several critical signaling pathways that are dysregulated in lymphoma. By forcing the nuclear retention of tumor suppressor proteins, it effectively reactivates anti-cancer mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-proliferative activity.

Cell Lines and Culture

Lymphoma cell lines (e.g., Z138, JVM-2, MINO, Jeko-1, WSU-FSCCL, WSU-DLCL2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.[1][10]

Cell Growth and Viability Assays

-

MTS Assay:

-

Cells were plated at a density of 2 x 10^5 cells/mL in 96-well plates.[1]

-

Varying concentrations of this compound were added to the wells.[1]

-

After 72 hours of incubation, MTS reagent was added to each well.[1]

-

Absorbance was measured at 490 nm using a microplate reader to determine the percentage of cell growth inhibition relative to untreated controls.[1]

-

-

Trypan Blue Exclusion Assay:

-

Cells were seeded at a density of 2 x 10^5 viable cells/mL.[10]

-

This compound was added at the indicated concentrations.[10]

-

After the desired incubation period (e.g., 72 hours), cells were harvested and mixed with a 0.4% solution of trypan blue.[10]

-

The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine cell viability.[10]

-

Apoptosis Assay

-

Annexin V/Propidium Iodide (PI) Staining:

-

MCL cells were treated with various concentrations of this compound for 72 hours.[1]

-

Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI were added to the cell suspension.

-

After incubation in the dark, the percentage of apoptotic cells (Annexin V-positive) was quantified by flow cytometry.[1]

-

Cell Cycle Analysis

-

Cells were treated with this compound for 48 hours.[1]

-

Cells were harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][5]

Immunoblotting (Western Blot)

-

Whole-cell lysates were prepared from this compound-treated and untreated lymphoma cells.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., XPO1, cyclin D1, c-Myc, p53, cleaved caspases, PARP, β-actin).[1][9]

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

This compound demonstrates potent and broad anti-proliferative activity against lymphoma cells through the targeted inhibition of XPO1. Its ability to induce cell cycle arrest and apoptosis, even in p53-mutant cell lines, underscores its potential as a therapeutic agent. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further preclinical and clinical investigation of this compound and other SINE compounds in the treatment of lymphoma.

References

- 1. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting mantle cell lymphoma metabolism and survival through simultaneous blockade of mTOR and nuclear transporter exportin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear Export in Non-Hodgkin Lymphoma and Implications for Targeted XPO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor activity of selective inhibitor of nuclear export (SINE) compounds, is enhanced in non-Hodgkin lymphoma through combination with mTOR inhibitor and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

KPT-185: A Potent CRM1 Inhibitor for Restoring Nuclear Localization and Function of Tumor Suppressor Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The subcellular localization of proteins is a critical determinant of their function. In the context of oncology, the mislocalization of tumor suppressor proteins from the nucleus to the cytoplasm is a well-established mechanism of their inactivation, contributing to cancer progression and therapeutic resistance. Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1), is a key nuclear export receptor responsible for the transport of a wide array of cargo proteins, including numerous tumor suppressors, from the nucleus to the cytoplasm.[1] Overexpression of CRM1 is a common feature in many malignancies and is often associated with a poor prognosis.[2][3] KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of CRM1 that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[4][5] This technical guide provides a comprehensive overview of the role of this compound in modulating the localization of tumor suppressor proteins, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export

This compound functions as a Selective Inhibitor of Nuclear Export (SINE). It covalently binds to a cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of the CRM1 protein.[4][6] This irreversible binding physically obstructs the interaction between CRM1 and the NES of its cargo proteins.[4] The CRM1-mediated nuclear export process is an active transport mechanism that relies on the RanGTP/RanGDP gradient between the nucleus and the cytoplasm. In the nucleus, CRM1, in the presence of RanGTP, binds to the NES of a cargo protein, forming a ternary complex. This complex is then translocated through the nuclear pore complex into the cytoplasm. Upon translocation, GTP hydrolysis to GDP by Ran-GTPase activating proteins (RanGAPs) leads to the dissociation of the complex, releasing the cargo protein into the cytoplasm. By blocking the initial binding step, this compound effectively traps tumor suppressor proteins within the nucleus, allowing them to exert their normal growth-inhibitory and pro-apoptotic functions.[4][6]

Data Presentation: this compound Activity and Impact on Tumor Suppressor Localization